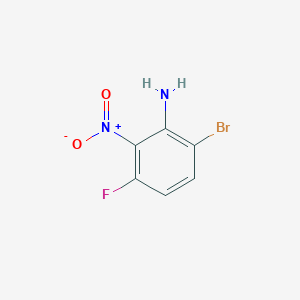

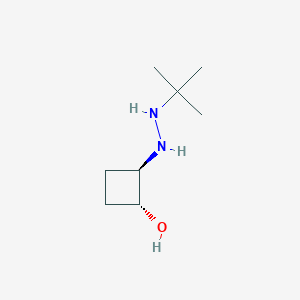

![molecular formula C9H16N2 B1492544 7-シクロプロピル-4,7-ジアザスピロ[2.5]オクタン CAS No. 2097958-11-5](/img/structure/B1492544.png)

7-シクロプロピル-4,7-ジアザスピロ[2.5]オクタン

概要

説明

“7-Cyclopropyl-4,7-diazaspiro[2.5]octane” is an organic compound that is used as a synthetic fragment of drug molecules . It is an important pharmaceutical chemical intermediate .

Synthesis Analysis

The synthesis of “7-Cyclopropyl-4,7-diazaspiro[2.5]octane” involves taking a derivative of 4-methoxybenzyl (1- (hydroxymethyl) cyclopropyl) carbamate as a raw material and obtaining the compound through substitution, addition of a protective group, removal of a protective group, and reduction . The method avoids the use of boron trifluoride diethyl etherate adduct, which is inflammable and explosive and has corrosive toxicity .Molecular Structure Analysis

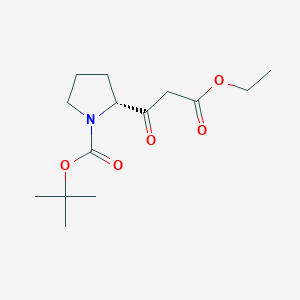

The molecular formula of “7-Cyclopropyl-4,7-diazaspiro[2.5]octane” is C6H12N2 . Its average mass is 112.173 Da and its mono-isotopic mass is 112.100044 Da .Chemical Reactions Analysis

The synthesis of “7-Cyclopropyl-4,7-diazaspiro[2.5]octane” involves a series of reactions including substitution, addition of a protective group, removal of a protective group, and reduction . The final step of the synthetic route is a cyclization reaction .科学的研究の応用

医薬品化学

4,7-ジアザスピロ[2.5]オクタン化合物は、重要な医薬品化学中間体です . この化合物は、特に抗菌剤、抗真菌剤、抗ウイルス剤などのさまざまな医薬品の合成に使用されています .

抗生物質の合成

これらの化合物は、非常に重要な抗生物質のクラスです . これらの化合物は、4-メトキシベンジル(1-(ヒドロキシメチル)シクロプロピル)カルバメート誘導体から合成できます .

創薬化学およびコンビナトリアル化学

シクロプロピル基は、現代の創薬化学およびコンビナトリアル化学分野における主要な研究対象です . この基は、多くのハーブ化合物に見られる重要な構造であり、抗真菌作用、抗菌作用、抗ウイルス作用、および一部の酵素阻害作用を示します .

スピロシクロプロパンの合成

この化合物を使用して、6員環および5員環に縮合したスピロシクロプロパンが合成されています . これらの化合物の合成方法については、さまざまな報告があります .

二環式β-ラクタムの合成

得られた4,6-ジアザスピロ[2,4]ヘプト-5-エン-4,7-ジカルボン酸ジメチルエステルは、フィッシャーカルビン錯体と反応させることで、二環式β-ラクタムを合成することができます . これらの化合物は、非常に重要な抗生物質のクラスです .

工業生産

7-ベンジル-4,7-ジアザスピロ[2.5]オクタンなどの4,7-ジアザスピロ[2.5]オクタン化合物の合成方法は、既存文献における炭素-酸素二重結合の還元の問題を解決しています . このため、工業的大規模生産に適しています .

作用機序

The exact mechanism of action of 7-Cyclopropyl-4,7-diazaspiro[2.5]octane is not well understood. However, it is believed that this compound may interact with certain proteins or enzymes in the body, leading to changes in their structure or function. It is also believed that this compound may interact with certain receptors, leading to changes in their activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 7-Cyclopropyl-4,7-diazaspiro[2.5]octane are not well understood. However, it has been reported that this compound may have an effect on the activity of certain enzymes, as well as on the expression of certain genes. It has also been reported that this compound may have an effect on the activity of certain receptors, as well as on the activity of certain hormones.

実験室実験の利点と制限

7-Cyclopropyl-4,7-diazaspiro[2.5]octane has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively easy to synthesize. Additionally, it is relatively stable, making it suitable for use in a variety of experiments. A limitation is that this compound is not very soluble in water, making it difficult to use in aqueous solutions.

将来の方向性

There are a number of potential future directions for 7-Cyclopropyl-4,7-diazaspiro[2.5]octane. One potential direction is to further explore its potential applications in organic synthesis, medicinal chemistry, and biochemistry. Additionally, further research could be done to better understand the exact mechanism of action of this compound and its biochemical and physiological effects. Finally, further research could be done to explore the potential of this compound as a tool for drug discovery or as a therapeutic agent.

Safety and Hazards

特性

IUPAC Name |

7-cyclopropyl-4,7-diazaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-2-8(1)11-6-5-10-9(7-11)3-4-9/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVBUSHRNFRPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC3(C2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

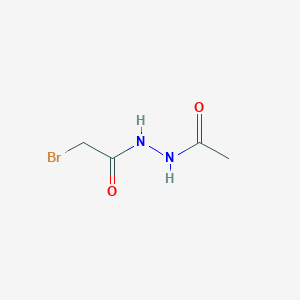

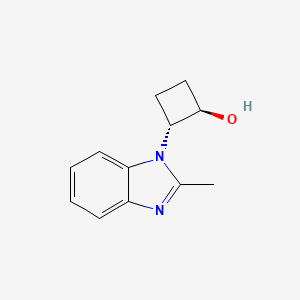

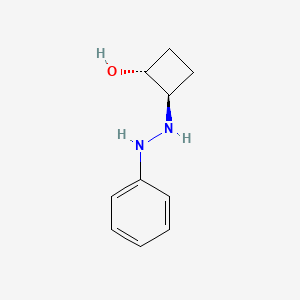

![1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492465.png)

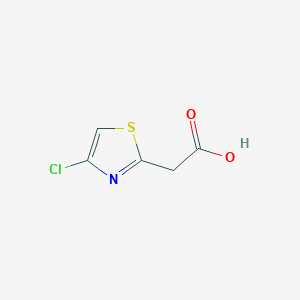

amine](/img/structure/B1492468.png)

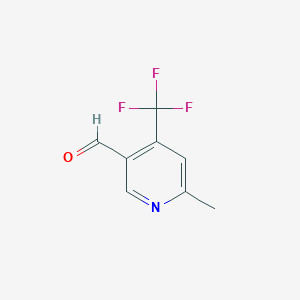

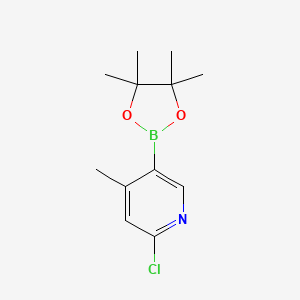

![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)

![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)